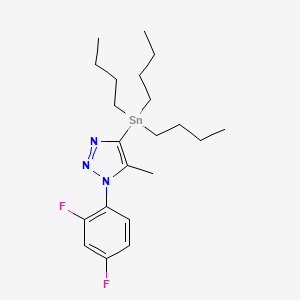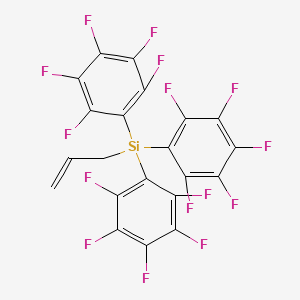![molecular formula C17H20BrNO3S B14199320 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)- CAS No. 871113-64-3](/img/structure/B14199320.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- is a complex organic compound that features a biphenyl core with a sulfonamide group, a bromine atom, and a hydroxypentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- typically involves multiple steps. One common method starts with the bromination of biphenyl to introduce the bromine atom at the 4’ position. This is followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypentyl chain can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypentyl chain yields carboxylic acids, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The bromine atom and hydroxypentyl chain may also play roles in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-fluoro-N-(5-hydroxypentyl)-
- [1,1’-Biphenyl]-4-sulfonamide, 4’-iodo-N-(5-hydroxypentyl)-
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(5-hydroxypentyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom, in particular, can participate in unique substitution reactions that are not possible with other halogens .
Propiedades
Número CAS |
871113-64-3 |
|---|---|
Fórmula molecular |
C17H20BrNO3S |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N-(5-hydroxypentyl)benzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)23(21,22)19-12-2-1-3-13-20/h4-11,19-20H,1-3,12-13H2 |
Clave InChI |
GPTAEQGSLJWNIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)

![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)



![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)

![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)

